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Compound of Interest

Compound Name: Myricetin

Cat. No.: B1677590 Get Quote

Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal

plants, has garnered significant attention from the scientific community for its potent

antioxidant, anti-inflammatory, and potential therapeutic properties in managing conditions like

diabetes, cancer, and neurodegenerative diseases. However, a critical challenge impeding its

clinical application is its low oral bioavailability. This technical guide provides a comprehensive

overview of the in vivo bioavailability and metabolic fate of myricetin, offering researchers,

scientists, and drug development professionals a detailed understanding of its

pharmacokinetics.

Bioavailability of Myricetin
The systemic availability of myricetin following oral administration is notably low, primarily due

to its poor aqueous solubility and extensive metabolism. In vivo studies, predominantly in rat

models, have consistently demonstrated that only a small fraction of ingested myricetin
reaches the systemic circulation unchanged.

Pharmacokinetic Profile
Studies in rats have shown that the oral bioavailability of myricetin is less than 10%.[1][2] For

instance, one study reported bioavailability figures of 9.62% and 9.74% for oral doses of 50

mg/kg and 100 mg/kg, respectively.[1][3] The absorption of myricetin appears to occur via

passive diffusion, as evidenced by a dose-proportional increase in the maximum plasma

concentration (Cmax) and the area under the concentration-time curve (AUC).[1] A relatively
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long time to reach Cmax (Tmax) has been observed, which is indicative of its low aqueous

solubility.

Efforts to enhance myricetin's bioavailability have focused on advanced drug delivery

systems. Nanosuspension formulations have been shown to significantly increase its relative

bioavailability in rats. Similarly, self-nanoemulsifying drug delivery systems (SNEDDS) have

demonstrated improved systemic absorption and oral bioavailability.

Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of myricetin from in vivo

studies in rats.

Administr
ation
Route

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Absolute
Bioavaila
bility (%)

Referenc
e

Oral 50
235.6 ±

45.8
6.4 ± 1.2

2458.7 ±

364.2
9.62

Oral 100
482.3 ±

76.5
6.8 ± 1.5

5012.4 ±

689.3
9.74

Intravenou

s
10 - -

5112.6 ±

754.9
-

Metabolism of Myricetin
Once absorbed, and even within the gastrointestinal tract, myricetin undergoes extensive

metabolism through Phase I and Phase II reactions, as well as significant degradation by the

gut microbiota. This metabolic conversion is a major contributor to its low systemic levels.

Phase I and Phase II Metabolism
While information on Phase I metabolism (e.g., hydroxylation) is limited, Phase II conjugation

reactions are a primary metabolic route for myricetin. These reactions increase the water

solubility of the compound, facilitating its excretion. Key Phase II transformations include:
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Glucuronidation: Attachment of glucuronic acid, mediated by UDP-glucuronosyltransferases

(UGTs).

Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).

Methylation: Addition of a methyl group, often occurring on the hydroxyl groups of the B-ring.

Gut Microbiota Metabolism
The intestinal microflora plays a crucial role in the breakdown of myricetin. The complex

structure of myricetin is degraded into simpler phenolic acids through ring fission. This process

is so significant that the urinary excretion of these metabolites is completely abolished in rats

treated with antibiotics like neomycin. The interaction with gut microbiota is also linked to some

of myricetin's therapeutic effects, such as the amelioration of nonalcoholic fatty liver disease

(NAFLD) and prediabetes.

A Novel Metabolic Pathway: Amination
Recent research has identified a novel metabolic pathway for myricetin in vivo: amination. It is

proposed that myricetin's vic-trihydroxyl group on the B-ring can react with ammonia to form

an aminated product, 4'-NH2-myricetin. This metabolite has been identified in the feces of

myricetin-treated mice, and its formation appears to be dose-dependent. Interestingly, this

aminated metabolite retains the anti-inflammatory activity of the parent compound.

Identified Myricetin Metabolites
The following table lists the major metabolites of myricetin identified in vivo.
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Metabolite Metabolic Pathway Biological Matrix Reference

3,5-

dihydroxyphenylacetic

acid

Gut Microbiota Urine

3-hydroxyphenylacetic

acid
Gut Microbiota Urine

3,5-

dihydroxyphenylpropio

nic acid

Gut Microbiota Urine

3-

hydroxyphenylpropioni

c acid

Gut Microbiota Urine

Mono-methylated

myricetin
Phase II (Methylation) Feces, Plasma

4'-NH2-myricetin Amination Feces

Aminated mono-

methylated myricetin
Amination Feces, Plasma

Aminated 3,4,5-

trihydroxyphenylacetic

acid

Gut Microbiota &

Amination
Feces, Plasma

Experimental Protocols
Standardized protocols are essential for the accurate assessment of myricetin's

pharmacokinetics. Below are generalized methodologies for in vivo studies and sample

analysis.

In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are

typically fasted overnight before the experiment with free access to water.

Administration:
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Oral (p.o.): Myricetin is suspended in a suitable vehicle (e.g., 0.5%

carboxymethylcellulose sodium) and administered by oral gavage at doses ranging from

50-100 mg/kg.

Intravenous (i.v.): For determining absolute bioavailability, myricetin is dissolved in a

vehicle like a mixture of propylene glycol, ethanol, and saline, and administered via the tail

vein at a lower dose (e.g., 10 mg/kg).

Sample Collection:

Blood: Serial blood samples (approx. 0.2-0.3 mL) are collected from the jugular or tail vein

into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12,

24 hours).

Plasma Separation: Plasma is immediately separated by centrifugation (e.g., 4000 rpm for

10 minutes) and stored at -80°C until analysis.

Urine and Feces Collection: For metabolism studies, animals are housed in metabolic cages

to allow for the separate collection of urine and feces over a 24 or 48-hour period.

Quantification by High-Performance Liquid
Chromatography (HPLC)
The quantification of myricetin and its metabolites in biological matrices is predominantly

performed using reverse-phase HPLC, often coupled with mass spectrometry (MS) for

enhanced sensitivity and specificity.

Sample Preparation:

Plasma: A simple protein precipitation is often employed. An internal standard is added to

the plasma sample, followed by a precipitating agent like acetonitrile or methanol. After

vortexing and centrifugation, the supernatant is collected, evaporated, and reconstituted in

the mobile phase for injection.

Urine/Feces: To analyze conjugated metabolites, samples often undergo enzymatic

hydrolysis (using β-glucuronidase and sulfatase) to release the aglycone form. This is
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followed by a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction

(SPE) to clean up and concentrate the analytes.

Chromatographic Conditions:

Column: A C18 column (e.g., Zorbax Eclipse XDB-C18, Waters C18 SymmetryShield) is

typically used.

Mobile Phase: A gradient elution is common, using a mixture of an aqueous phase (often

containing an acidifier like formic or acetic acid to improve peak shape) and an organic

phase (acetonitrile or methanol).

Detection:

UV/Diode Array Detector (DAD): Myricetin can be detected at its wavelength of

maximum absorbance, around 370 nm.

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is highly

effective for detecting myricetin and its phenolic metabolites. Selected Ion Recording

(SIR) or Multiple Reaction Monitoring (MRM) modes are used for quantification to

ensure high selectivity.

Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex

processes involved in myricetin's in vivo journey and its analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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